N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound featuring a benzo[d]thiazole core linked to a pyrazinyl-pyridinyl moiety via a carboxamide bridge
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their interaction with targets . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a bactericidal effect on this strain of bacteria.
Action Environment
It’s worth noting that the synthesis of similar compounds often requires specific laboratory conditions and organic synthesis techniques .
Biochemical Analysis
Biochemical Properties
It is known that this compound has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the biochemical pathways of this bacterium .
Cellular Effects
Preliminary studies suggest that this compound may have significant activity against Mycobacterium tuberculosis H37Ra , indicating that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its anti-tubercular activity, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Current studies are focused on its immediate effects, particularly its anti-tubercular activity .
Metabolic Pathways
Given its potential anti-tubercular activity, it may interact with enzymes or cofactors involved in the metabolism of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of the pyrazinyl-pyridinyl moiety: This involves the coupling of pyridine and pyrazine derivatives under conditions that promote the formation of the desired linkage.
Coupling of the two moieties: The final step involves the formation of the carboxamide bond, typically through the reaction of the benzo[d]thiazole derivative with the pyrazinyl-pyridinyl intermediate in the presence of coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis platforms and high-throughput screening can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit specific enzymes or pathways involved in tumor growth.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazine core and have been studied for their kinase inhibitory activity.
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit various biological activities, including antimicrobial and antitumor properties.
Uniqueness
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of a benzo[d]thiazole core with a pyrazinyl-pyridinyl moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-18(12-3-4-14-16(8-12)25-11-23-14)22-10-15-17(21-7-6-20-15)13-2-1-5-19-9-13/h1-9,11H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOUYPYCNDPQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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